N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide
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Overview
Description
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is a synthetic organic compound that features a quinoline moiety linked to a sulfamoylphenyl group via a formamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide typically involves the following steps:
Formation of Quinolin-3-ylmethyl Intermediate: This can be achieved through the alkylation of quinoline with an appropriate alkylating agent.
Formamide Linkage Formation: The final step involves the formation of the formamide linkage, which can be achieved through the reaction of the quinolin-3-ylmethyl intermediate with 4-sulfamoylphenylformamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could potentially modify the formamide or sulfamoyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may interact with proteins or enzymes, inhibiting their function or altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in the molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Quinolin-3-ylmethyl)-N-(4-aminophenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-methylphenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-nitrophenyl)formamide
Uniqueness
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is unique due to the presence of the sulfamoyl group, which can impart specific biological activities and chemical properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
62294-91-1 |
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Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C17H15N3O3S/c18-24(22,23)16-7-5-15(6-8-16)20(12-21)11-13-9-14-3-1-2-4-17(14)19-10-13/h1-10,12H,11H2,(H2,18,22,23) |
InChI Key |
WGBDQVGVYQBGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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